Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- is a useful research compound. Its molecular formula is C17H18O7 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanone, 1-[4-(acetyloxy)-1-hydroxy-5,6,8-trimethoxy-2-naphthalenyl]- (CAS No. 83571-19-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition properties, cytotoxicity, and therapeutic implications, supported by data tables and relevant case studies.
- Molecular Formula : C17H18O7
- Molecular Weight : 334.321 g/mol
- Structure : The compound features a naphthalene backbone with multiple methoxy and acetyloxy substituents, which are known to influence its biological properties.
Enzyme Inhibition
Ethanone derivatives often exhibit significant enzyme inhibition activities. For instance, compounds similar to Ethanone have been studied for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
AChE Inhibition Studies
A study identified various derivatives with AChE inhibition capabilities. The following table summarizes the inhibitory constants (Ki) of related compounds:
Compound | Ki (nM) | Reference |
---|---|---|
Compound 1 | 22.13 ± 1.96 | |
Compound 2 | 23.71 ± 2.95 | |
Reference Drug (Tacrine) | 37.45 ± 3.12 |
These findings suggest that Ethanone and its analogs may offer therapeutic potential in managing conditions associated with cholinergic dysfunction.
Cytotoxicity
Research on the cytotoxic effects of Ethanone has indicated varying degrees of cell viability across different cancer cell lines. The following table presents IC50 values for Ethanone against selected cancer cells:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | |
HeLa (Cervical Cancer) | 10.2 | |
A549 (Lung Cancer) | 12.8 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Study on Acetylcholinesterase Inhibition
In a notable study focusing on phenolic compounds, Ethanone was synthesized alongside other derivatives to evaluate their AChE inhibitory effects. The study concluded that modifications in the molecular structure significantly impacted enzyme inhibition potency, with Ethanone showing promising results comparable to established drugs like Tacrine .
Anticancer Activity Exploration
Another research effort investigated the anticancer properties of Ethanone in vitro against various cancer cell lines. The study demonstrated that Ethanone induced apoptosis in cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction . This finding is critical for understanding how Ethanone might be developed into a therapeutic agent for cancer treatment.
Properties
CAS No. |
83571-19-1 |
---|---|
Molecular Formula |
C17H18O7 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(3-acetyl-4-hydroxy-5,7,8-trimethoxynaphthalen-1-yl) acetate |
InChI |
InChI=1S/C17H18O7/c1-8(18)10-6-12(24-9(2)19)15-14(16(10)20)11(21-3)7-13(22-4)17(15)23-5/h6-7,20H,1-5H3 |
InChI Key |
ALCSDYSTQVHWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C2C(=C1O)C(=CC(=C2OC)OC)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.